Cas no 223461-83-4 (Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate)
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate
- YIA46183
- W12261
- Methyl 5-(-3Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate
- Methyl 5-(3-((t-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- 5-(3-tert-butoxycarbonylamino-prop-1-ynyl)-furan-2-carboxylic acid methyl ester
- methyl 5-(3-{[(tert-butoxy)
- methyl 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)furan-2-carboxylate
- SY124734
- 223461-83-4
- AS-73166
- Methyl 5-[3-(Boc-amino)-1-propyn-1-yl]furan-2-carboxylate
- FDSOSIXZTNVTQJ-UHFFFAOYSA-N
- Methyl5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
- MFCD24467219
- CS-0037890
- AKOS027256014
- SCHEMBL5724967
- Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate
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- MDL: MFCD24467219
- Inchi: 1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17)
- InChI Key: FDSOSIXZTNVTQJ-UHFFFAOYSA-N
- SMILES: O(C(NCC#CC1=CC=C(C(=O)OC)O1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.11067264g/mol
- Monoisotopic Mass: 279.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.8
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M880040-50mg |
Methyl 5-[3-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Prop-1-Ynyl]Furan-2-Carboxylate |
223461-83-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M880040-100mg |
Methyl 5-[3-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Prop-1-Ynyl]Furan-2-Carboxylate |
223461-83-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M880040-500mg |
Methyl 5-[3-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Prop-1-Ynyl]Furan-2-Carboxylate |
223461-83-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D772350-100mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 100mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D772350-250mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 250mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | D772350-1g |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 1g |
$410 | 2023-09-02 | |
| Chemenu | CM455881-250mg |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95%+ | 250mg |
$129 | 2023-03-07 | |
| Chemenu | CM455881-1g |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95%+ | 1g |
$65 | 2024-07-28 | |
| Chemenu | CM455881-5g |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95%+ | 5g |
$724 | 2023-03-07 | |
| eNovation Chemicals LLC | D772350-5g |
Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |
223461-83-4 | 95% | 5g |
$995 | 2023-09-02 |
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate Suppliers
Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate
Research Brief on Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate (CAS: 223461-83-4)
The compound Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate (CAS: 223461-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique furan-carboxylate backbone and tert-butyloxycarbonyl (Boc) protected aminoalkyne moiety, has emerged as a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a key intermediate in the synthesis of potent kinase inhibitors. The researchers demonstrated that the alkyne functionality present in the molecule allows for efficient click chemistry modifications, enabling rapid diversification of the scaffold. This property has made it particularly valuable in high-throughput screening approaches for identifying new drug candidates against various disease targets.
Further research has focused on the compound's potential as a PROTAC (Proteolysis Targeting Chimera) warhead. The Boc-protected amino group and the ester functionality provide convenient handles for conjugation with E3 ligase ligands and target protein binders. Early-stage in vitro studies have shown promising results in targeted protein degradation applications, particularly in oncology targets.
The stability profile of 223461-83-4 has been extensively characterized in recent pharmaceutical development studies. Under physiological conditions, the methyl ester group demonstrates favorable hydrolysis kinetics, making it suitable for prodrug strategies. Additionally, the Boc protection group offers stability during synthetic manipulations while being readily cleavable under acidic conditions, providing strategic advantages in multi-step syntheses.
Recent advancements in analytical techniques have enabled more precise characterization of this compound's physicochemical properties. Studies utilizing advanced NMR spectroscopy and mass spectrometry have provided detailed structural insights, while computational modeling has predicted favorable drug-like properties, including acceptable solubility and permeability characteristics.
Several pharmaceutical companies have included derivatives of 223461-83-4 in their preclinical pipelines, particularly for inflammation and oncology indications. The compound's modular structure allows for systematic structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity for specific biological targets.
Looking forward, researchers anticipate that this scaffold will continue to play an important role in medicinal chemistry efforts. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties positions it as a valuable tool for drug discovery. Ongoing research is exploring its potential in emerging areas such as targeted covalent inhibitors and bifunctional small molecules.
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